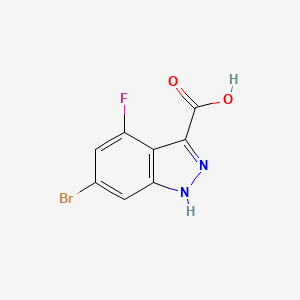

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid

CAS No.: 885520-62-7

Cat. No.: VC2108290

Molecular Formula: C8H4BrFN2O2

Molecular Weight: 259.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885520-62-7 |

|---|---|

| Molecular Formula | C8H4BrFN2O2 |

| Molecular Weight | 259.03 g/mol |

| IUPAC Name | 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |

| Standard InChI Key | CCPDJXSRIPZFSY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |

Introduction

Chemical Structure and Properties

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid belongs to the indazole family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This particular derivative features three key functional groups: a bromine atom at the 6-position, a fluorine atom at the 4-position, and a carboxylic acid group at the 3-position. These substituents significantly influence the compound's chemical reactivity and biological interactions.

The compound has the following fundamental physical and chemical properties:

Basic Properties

| Property | Value |

|---|---|

| CAS Number | 885520-62-7 |

| Molecular Formula | C8H4BrFN2O2 |

| Molecular Weight | 259.03 g/mol |

| IUPAC Name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid |

| SMILES Notation | O=C(O)C1=NN2C=CC(Br)=C(F)C2=1 |

The compound's structure features a planar indazole core with the bromine and fluorine atoms positioned to potentially facilitate specific binding interactions with biological targets . The carboxylic acid group at position 3 provides a site for potential hydrogen bonding and further derivatization, making it valuable for medicinal chemistry applications.

Physical Characteristics

The physical state of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is typically a crystalline solid with specific melting and boiling points. The compound demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water, which is consistent with its relatively hydrophobic nature due to the halogen substituents .

Synthesis Methods

The synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid involves several strategic approaches that require precise control of reaction conditions to achieve optimal yields and purity.

General Synthetic Approaches

Synthesis of this compound typically involves several key steps, including:

-

Preparation of appropriately substituted benzoic acid derivatives

-

Introduction of the bromine and fluorine substituents at the designated positions

-

Formation of the indazole ring structure through cyclization reactions

-

Purification and characterization of the final compound

The synthesis methods require careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The specific positioning of the bromine at position 6 and fluorine at position 4 requires selective halogenation strategies that may involve directed ortho-metalation or other regioselective approaches.

Characterization Techniques

Characterization of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid typically involves several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry (MS) for molecular weight verification

-

Infrared (IR) spectroscopy to identify functional groups

-

X-ray crystallography for definitive structural analysis when applicable

These techniques collectively provide comprehensive confirmation of the compound's structure and purity, which is essential for its application in research settings.

Biological Activities and Mechanisms

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid demonstrates potential biological activities that are primarily attributed to its structural features and ability to interact with specific biological targets.

Structure-Activity Relationships

The specific positioning of substituents in 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid contributes significantly to its potential biological activities. The bromine at position 6 enhances lipophilicity and may influence binding affinity, while the fluorine at position 4 can alter the electronic distribution across the indazole ring system, potentially affecting hydrogen bonding interactions .

Research on related indazole compounds suggests that these substituents can dramatically influence selectivity and potency toward specific biological targets. For instance, indazole derivatives have demonstrated activities as inhibitors of various kinases, including FGFR (Fibroblast Growth Factor Receptor), Bcr-Abl, and ERK (Extracellular signal-Regulated Kinase) .

Research Applications

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid has significant potential in various research fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as:

-

A valuable building block for developing novel drug candidates

-

A scaffold for structure-activity relationship studies

-

A potential lead compound for targeting specific diseases

-

A chemical probe for investigating biological mechanisms

The indazole scaffold, in general, has demonstrated utility in developing compounds with anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties . For example, research on related indazole derivatives has yielded promising results in targeting cancer-related kinases such as FGFR1-4, BRAF, and CDK8 .

Materials Science Applications

Beyond medicinal chemistry, 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid may find applications in:

-

Development of functionalized polymers

-

Creation of novel materials with specific electronic or optical properties

-

Design of chemical sensors based on specific binding interactions

-

Synthesis of advanced materials with unique physicochemical properties

The carboxylic acid functionality, in particular, provides a convenient handle for further derivatization and incorporation into more complex molecular architectures.

Comparison with Similar Indazole Derivatives

To understand the unique properties of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, it is valuable to compare it with structurally related compounds.

Structural Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | C8H4BrFN2O2 | 259.03 g/mol | Bromine at position 6, Fluorine at position 4 |

| 4-Bromo-1H-indazole-6-carboxylic acid | C8H5BrN2O2 | 241.04 g/mol | Bromine at position 4, Carboxylic acid at position 6 |

| 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid | C8H4BrFN2O2 | 259.04 g/mol | Bromine at position 6, Fluorine at position 7 |

These structural variations, though subtle, can lead to significant differences in physicochemical properties, binding affinities, and biological activities .

Functional Activity Comparisons

While specific comparative data on the biological activities of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid versus other indazole derivatives is limited in the provided search results, research on the indazole scaffold broadly indicates that:

For instance, related indazole compounds have shown activities against targets such as FGFR1 with IC50 values ranging from nanomolar to micromolar concentrations, depending on their specific substitution patterns .

Future Research Directions

The continued investigation of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid presents several promising research directions.

Synthetic Methodology Advancements

Opportunities for methodological improvements include:

-

Development of more efficient and scalable synthetic routes

-

Exploration of green chemistry approaches to reduce environmental impact

-

Investigation of catalytic methods for regioselective functionalization

-

Design of one-pot multi-step processes to streamline production

These advancements would facilitate broader access to this compound and its derivatives for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume